molecular formula C13H26O4Si4 B076304 Cyclotetrasiloxane, heptamethylphenyl- CAS No. 10448-09-6

Cyclotetrasiloxane, heptamethylphenyl-

Cat. No. B076304
CAS RN: 10448-09-6
M. Wt: 358.68 g/mol
InChI Key: NSLNFHKUIKHPGY-UHFFFAOYSA-N
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Description

Cyclotetrasiloxane, heptamethylphenyl- is a chemical compound with the molecular formula C13H26O4Si4 . It contains a total of 47 atoms, including 26 Hydrogen atoms, 13 Carbon atoms, and 4 Oxygen atoms .


Synthesis Analysis

A cyclotetrasiloxane modified with epoxy resin was synthesized via hydrosilylation with 1, 3, 5, 7-tetramethylcyclotetrasiloxane (D4H) and 4-vinyl-1-cyclohexane 1, 2-epoxide (VCHO) . The effects of feeding methods, feeding ratios, catalyst dosages, reaction temperature, and reaction time on the products were investigated .


Molecular Structure Analysis

The molecular structure of Cyclotetrasiloxane, heptamethylphenyl- is characterized by a total of 47 atoms, including 26 Hydrogen atoms, 13 Carbon atoms, and 4 Oxygen atoms . The molecular weight is 358.69 .


Chemical Reactions Analysis

The cyclotetrasiloxane was modified with epoxy resin via a hydrosilylation reaction . The structure of the resulting compound, tetramethylcyclotetrasiloxane modified with cyclohexane epoxide (D4H–VCHO), was characterized by Fourier transform infrared (FT-IR), 1H nuclear magnetic resonance (1H-NMR), and gel permeation chromatography (GPC) .


Physical And Chemical Properties Analysis

The physical and chemical properties of Cyclotetrasiloxane, heptamethylphenyl- include a boiling point of 115-117 °C (at a pressure of 7 Torr) and a density of 1.0163 g/cm3 (at a temperature of 204 °C) .

Safety And Hazards

Cyclotetrasiloxane, heptamethylphenyl- may damage fertility or the unborn child . It’s recommended to obtain special instructions before use, not to handle until all safety precautions have been read and understood, and to keep away from heat, sparks, open flames, and hot surfaces .

properties

IUPAC Name

2,2,4,4,6,6,8-heptamethyl-8-phenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O4Si4/c1-18(2)14-19(3,4)16-21(7,17-20(5,6)15-18)13-11-9-8-10-12-13/h8-12H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLNFHKUIKHPGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)C2=CC=CC=C2)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O4Si4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9073389
Record name Cyclotetrasiloxane, heptamethylphenyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclotetrasiloxane, heptamethylphenyl-

CAS RN

10448-09-6
Record name 2,2,4,4,6,6,8-Heptamethyl-8-phenylcyclotetrasiloxane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10448-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monophenylheptamethylcyclotetrasiloxane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclotetrasiloxane, heptamethylphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9073389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptamethylphenylcyclotetrasiloxane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.834
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Record name MONOPHENYLHEPTAMETHYLCYCLOTETRASILOXANE
Source FDA Global Substance Registration System (GSRS)
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